2-(3-(N-Propylacetamido)-2,4,6-triiodophenoxy)hexanoic acid
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Overview
Description
2-[[3-(N-Propylacetylamino)-2,4,6-triiodophenyl]oxy]hexanoic acid is a complex organic compound with the molecular formula C17H22I3NO4 It is characterized by the presence of three iodine atoms, which contribute to its unique chemical properties
Preparation Methods
The synthesis of 2-[[3-(N-Propylacetylamino)-2,4,6-triiodophenyl]oxy]hexanoic acid involves multiple steps, starting with the iodination of a phenyl ring. The key steps include:
Acetylation: The attachment of an acetyl group to the nitrogen atom through a reaction with acetic anhydride.
Esterification: The formation of an ester linkage between the phenyl ring and hexanoic acid.
Hydrolysis: The conversion of the ester to the corresponding acid.
Industrial production methods typically involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained .
Chemical Reactions Analysis
2-[[3-(N-Propylacetylamino)-2,4,6-triiodophenyl]oxy]hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove iodine atoms or reduce other functional groups.
Substitution: The iodine atoms can be substituted with other groups, such as alkyl or aryl groups, using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[[3-(N-Propylacetylamino)-2,4,6-triiodophenyl]oxy]hexanoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce iodine atoms into molecules.
Biology: The compound’s iodine content makes it useful in radiolabeling studies for tracking biological processes.
Mechanism of Action
The mechanism of action of 2-[[3-(N-Propylacetylamino)-2,4,6-triiodophenyl]oxy]hexanoic acid involves its interaction with molecular targets through its iodine atoms. These interactions can lead to the formation of covalent bonds or non-covalent interactions, depending on the specific application. The pathways involved may include oxidative addition, nucleophilic substitution, and other common organic reaction mechanisms .
Comparison with Similar Compounds
2-[[3-(N-Propylacetylamino)-2,4,6-triiodophenyl]oxy]hexanoic acid can be compared with other iodinated compounds, such as:
2-[[3-(N-Propylacetylamino)-2,4,6-triiodophenyl]oxy]butanoic acid: Similar structure but with a shorter carbon chain.
2-[[3-(N-Propylacetylamino)-2,4,6-triiodophenyl]oxy]octanoic acid: Similar structure but with a longer carbon chain.
2-[[3-(N-Propylacetylamino)-2,4,6-triiodophenyl]oxy]propanoic acid: Similar structure but with a different carbon chain branching.
The uniqueness of 2-[[3-(N-Propylacetylamino)-2,4,6-triiodophenyl]oxy]hexanoic acid lies in its specific carbon chain length and the positioning of the iodine atoms, which influence its reactivity and applications .
Properties
CAS No. |
24340-21-4 |
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Molecular Formula |
C17H22I3NO4 |
Molecular Weight |
685.1 g/mol |
IUPAC Name |
2-[3-[acetyl(propyl)amino]-2,4,6-triiodophenoxy]hexanoic acid |
InChI |
InChI=1S/C17H22I3NO4/c1-4-6-7-13(17(23)24)25-16-12(19)9-11(18)15(14(16)20)21(8-5-2)10(3)22/h9,13H,4-8H2,1-3H3,(H,23,24) |
InChI Key |
YGIVEHFBQGGLFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)O)OC1=C(C=C(C(=C1I)N(CCC)C(=O)C)I)I |
Origin of Product |
United States |
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